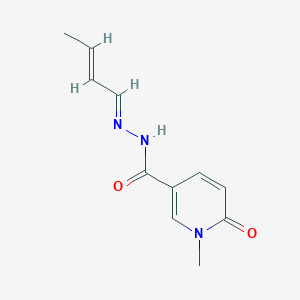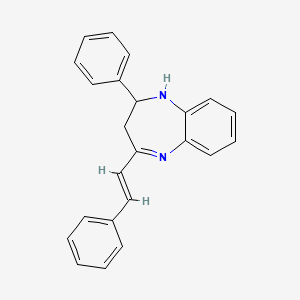![molecular formula C23H16N2S2 B3858864 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3858864.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
Übersicht
Beschreibung
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of novel anti-cancer drugs. In material science, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic electronics, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell proliferation. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, including anti-cancer properties, anti-inflammatory properties, and antioxidant properties. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which can prevent the growth and spread of tumors. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its potential as a novel anti-cancer drug. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further development. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of other potential applications in material science and organic electronics. However, one of the limitations of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile. One area of interest is the development of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile-based anti-cancer drugs. Further research is needed to optimize the synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile and to determine its efficacy and safety as a drug candidate. Additionally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a building block for the synthesis of novel functional materials. Further research is needed to explore the full potential of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this area. Finally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a hole-transporting material in organic electronics. Further research is needed to optimize the performance of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this application.
Eigenschaften
IUPAC Name |
(Z)-3-(5-methylthiophen-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S2/c1-16-7-12-21(27-16)13-20(14-24)23-25-22(15-26-23)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-13,15H,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNTCKNELVDMD-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-biphenylyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858798.png)
![N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B3858804.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3858818.png)
![3-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858822.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B3858830.png)


![3-[(4-ethoxy-2-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3858861.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B3858866.png)
![3-[(4-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3858878.png)
![2-methyl-8-{[(E)-2-phenylvinyl]sulfonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3858882.png)